molecular formula C6H2Br4 B13676488 1,2,3,4-Tetrabromobenzene CAS No. 22311-25-7

1,2,3,4-Tetrabromobenzene

Cat. No.: B13676488
CAS No.: 22311-25-7
M. Wt: 393.70 g/mol
InChI Key: QRFALSDGOMLVIR-UHFFFAOYSA-N
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Description

Contextual Significance of Polybrominated Aromatic Hydrocarbons in Modern Chemistry

Polybrominated aromatic hydrocarbons (PAHs) are a class of organic compounds that consist of multiple fused aromatic rings substituted with bromine atoms. wikipedia.orgacs.org These compounds are primarily formed as byproducts of incomplete combustion of organic materials and are also found in fossil fuels. wikipedia.orgacs.org Their chemical and physical properties, such as water solubility and volatility, vary with molecular weight, influencing their environmental behavior. chemistry-matters.com

In modern chemistry, polybrominated aromatic hydrocarbons are significant for several reasons:

Environmental Monitoring: Due to their persistence and potential toxicity, PAHs are used as indicators of environmental contamination. acs.orgtandfonline.com Their distribution in air, water, and soil can help identify pollution sources. tandfonline.com

Materials Science: Certain polybrominated aromatic hydrocarbons serve as precursors for the synthesis of advanced materials. For instance, 1,2,4,5-tetrabromobenzene (B48376) is a building block for liquid crystals and fluorescent dyes. wikipedia.org

Mechanistic Studies: The formation and transformation of these compounds under various conditions are subjects of detailed mechanistic studies, which contribute to a better understanding of combustion chemistry and the behavior of pollutants. nih.gov

The study of specific isomers, such as the tetrabromobenzenes, provides deeper insights into structure-property relationships within this class of compounds.

Historical Trajectory and Seminal Contributions in 1,2,3,4-Tetrabromobenzene Investigations

The history of 1,2,4,5-tetrabromobenzene synthesis dates back to 1865, when it was first prepared from benzene (B151609) and excess bromine in a sealed tube at high temperatures. wikipedia.org A purer form was later synthesized in 1885 by Adolf Scheufelen using iron(III) chloride as a catalyst. wikipedia.org This method, with variations, remains a common laboratory preparation. wikipedia.org

Seminal research on tetrabromobenzenes has often focused on their physical and chemical properties. For example, early studies by Bunnett on the base-catalyzed isomerization of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) provided foundational knowledge on the rearrangement of halogenated arenes. rsc.org This work highlighted the role of intermediates like tetrabromobenzenes in such reactions. rsc.org

In the latter half of the 20th century, spectroscopic techniques were employed to study the electronic and vibrational properties of tetrabromobenzenes. Optically detected magnetic resonance studies in the 1970s, for instance, investigated the triplet states of 1,2,4,5-tetrabromobenzene. acs.org More recent research has utilized advanced techniques like X-ray diffraction and solid-state NMR to investigate the crystal structure and dynamics of tetrabromobenzene polymorphs. unl.eduresearchgate.netlsu.edu These studies are crucial for understanding phenomena like the thermosalient effect, where crystals jump upon heating. researchgate.net

Scope, Objectives, and Research Gaps in the Academic Study of this compound

The academic study of this compound and its isomers encompasses a range of disciplines, from synthetic organic chemistry to materials science and environmental chemistry.

Scope and Objectives:

Synthesis and Reactivity: A primary objective is the development of efficient and selective synthetic routes to specific isomers of tetrabromobenzene. Understanding their reactivity is crucial for their application as building blocks in organic synthesis. wikipedia.org

Structural and Spectroscopic Characterization: Detailed characterization of their molecular and crystal structures, as well as their spectroscopic properties, is a continuous goal. unl.edulsu.edunih.gov This includes the study of different crystalline phases (polymorphs) and their phase transitions. researchgate.netresearchgate.netrsc.org

Materials Applications: A significant area of research is the exploration of tetrabromobenzenes as precursors to functional materials like liquid crystals, flame retardants, and fluorescent dyes. wikipedia.orgnilu.no

Environmental Fate and Transformation: Investigating the environmental occurrence, transport, and transformation of tetrabromobenzenes is important for assessing their environmental impact. gdut.edu.cn

Research Gaps:

Comprehensive Isomer-Specific Data: While 1,2,4,5-tetrabromobenzene is well-studied, there is a comparative lack of comprehensive data for other isomers like this compound. nih.gov

Mechanistic Details of Transformations: The precise mechanisms of certain transformations, such as the thermosalient effect observed in 1,2,4,5-tetrabromobenzene, are still not fully understood. researchgate.net

Toxicity and Environmental Impact: Although polybrominated compounds are a known class of pollutants, detailed toxicological profiles and environmental risk assessments for individual tetrabromobenzene isomers are often limited. gdut.edu.cn

Formation in Environmental Systems: The specific pathways of formation for different tetrabromobenzene isomers in various environmental matrices, such as during combustion or in industrial effluents, require further investigation. nih.gov

Addressing these research gaps will contribute to a more complete understanding of the chemistry and applications of this compound and its related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrabromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFALSDGOMLVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074021
Record name Benzene, 1,2,3,4-tetrabromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22311-25-7
Record name 1,2,3,4-Tetrabromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022311257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRABROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV347866P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Derivatization Strategies for 1,2,3,4 Tetrabromobenzene

Established and Emerging Synthetic Pathways to 1,2,3,4-Tetrabromobenzene

The synthesis of this compound is not straightforward via direct bromination of benzene (B151609) or less-substituted bromobenzenes, as the ortho-, para-directing nature of bromine would lead to a mixture of other isomers, primarily 1,2,4,5-tetrabromobenzene (B48376). wikipedia.org Therefore, more controlled, strategic approaches are necessary.

Regioselective Bromination of Precursor Aromatic Systems

One potential pathway to this compound is the direct electrophilic bromination of a suitable precursor, such as 1,2,3-tribromobenzene (B42115). In this scenario, the goal is to introduce a fourth bromine atom specifically at the C4 position.

The existing bromine substituents on 1,2,3-tribromobenzene are deactivating but ortho-, para-directing. The available positions for substitution are C4, C5, and C6.

The C4 and C6 positions are ortho to the C3 and C1 bromine atoms, respectively.

The C5 position is para to the C2 bromine atom.

Based on electronic directing effects, substitution would be expected at these positions. However, the introduction of a fourth bulky bromine atom is subject to significant steric hindrance, particularly at the C4 position, which is flanked by bromine atoms at C3 and the hydrogen at C5. The regioselectivity of such a reaction is difficult to control and would likely result in a mixture of products, making the isolation of the desired 1,2,3,4-isomer challenging. nih.govnih.gov Theoretical analysis using density functional theory (DFT) can help predict the preferred regioselectivity by examining the stability of the reaction intermediates. nih.gov

PrecursorTarget PositionActivating/Deactivating EffectDirecting EffectKey Challenge
1,2,3-TribromobenzeneC4DeactivatingOrtho, ParaOvercoming steric hindrance and achieving high regioselectivity against substitution at C5 and C6.

Multi-step Synthesis from Simpler Halogenated Benzenes

Due to the challenges of direct regioselective bromination, multi-step synthetic sequences are often the most reliable methods for preparing specifically substituted aromatic compounds. libretexts.org A common and powerful strategy involves the use of an amino group to control the regioselectivity of bromination, followed by its removal via a diazotization-Sandmeyer reaction sequence. blogspot.comwikipedia.orgbyjus.com

A plausible multi-step synthesis for this compound can be designed starting from a readily available aniline (B41778) derivative. For example, a synthesis could commence with 2,3-dibromoaniline (B1631936):

Bromination of the Aniline Derivative: The powerful activating and ortho-, para-directing nature of the amino group is exploited. Bromination of 2,3-dibromoaniline would be expected to install a third bromine atom at the C4 position, which is para to the amino group, yielding 2,3,4-tribromoaniline (B13652583). The amino group's strong directing effect typically overrides other factors, allowing for predictable regiocontrol. slideshare.net

Diazotization: The resulting 2,3,4-tribromoaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to convert the amino group into a diazonium salt (e.g., 2,3,4-tribromobenzenediazonium chloride). byjus.com

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This promotes the replacement of the diazonium group with a bromine atom, a transformation known as the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This final step yields the target molecule, this compound.

This strategic sequence allows for the controlled, stepwise introduction of bromine atoms, circumventing the regioselectivity issues of direct polybromination. blogspot.comlibretexts.org

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to electrophilic aromatic bromination, as molecular bromine (Br₂) itself is often not electrophilic enough to react with deactivated or moderately activated aromatic rings. Catalysts function by polarizing the Br-Br bond, creating a more potent electrophilic bromine species.

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, potential for recycling, and improved operational safety. In the context of aromatic bromination, zeolites have emerged as promising heterogeneous catalysts. epa.gov

Zeolites: These are microporous aluminosilicate (B74896) minerals with a well-defined pore structure. When used as catalysts, zeolites can exert "shape selectivity," where the reaction is influenced by the spatial constraints of the zeolite pores. google.com For instance, in the bromination of simple aromatic compounds, zeolites like HY or H-mordenite can favor the formation of the para isomer, as the transition state leading to the ortho isomer is too bulky to fit comfortably within the catalyst's channels. nih.govmdpi.com

In the synthesis of this compound via the bromination of 1,2,3-tribromobenzene, a shape-selective zeolite could potentially be used to influence the regioselectivity. However, directing the incoming bromine to the sterically hindered C4 position while disfavoring the more accessible C5 and C6 positions would remain a significant challenge. Other heterogeneous systems, such as iron(III) oxide supported on a zeolite (Fe₂O₃/zeolite), have also been developed, combining the catalytic activity of iron with the benefits of a solid support. rsc.org

Catalyst TypeExamplesPhaseAdvantagesDisadvantages
HomogeneousFeBr₃, AlCl₃Same as reactants (liquid)High activity, well-understood mechanism.Difficult to separate from the reaction mixture, often not reusable.
HeterogeneousZeolites (HY, H-Mordenite), Fe₂O₃/ZeoliteDifferent from reactants (solid)Easy separation, reusable, potential for shape selectivity. epa.govrsc.orgCan have lower activity than homogeneous counterparts, potential for pore blockage.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comijesrr.orgpaperpublications.org These principles can be applied to the synthesis of polybrominated compounds, which traditionally involves hazardous reagents and produces significant waste.

Key green approaches applicable to the synthesis of this compound include:

Use of Safer Brominating Agents: Liquid bromine is highly toxic, corrosive, and volatile. Sustainable alternatives have been developed to avoid its direct use. nih.gov

N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is often used for regioselective brominations. nih.govorganic-chemistry.org

In Situ Generation of Bromine: Bromine can be generated within the reaction vessel as needed, minimizing risk. A common method involves the oxidation of a stable bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), using an oxidant like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl). nih.govnih.gov This approach improves safety and atom economy.

Bromide-Bromate Reagents: A mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) can be acidified in situ to produce bromine, offering a solid, stable, and eco-friendly brominating system. researchgate.net

Catalyst Recyclability: The use of heterogeneous catalysts like zeolites is inherently a green practice. researchgate.net Their solid nature allows for simple filtration and reuse over multiple reaction cycles, reducing waste and cost. rsc.org

Alternative Energy Sources and Solvents:

Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solids together in a ball mill, sometimes with a catalytic amount of liquid, can eliminate the need for bulk solvents, significantly reducing waste. researchgate.net

Greener Solvents: When solvents are necessary, replacing hazardous chlorinated solvents with more environmentally benign options like water or recyclable ionic liquids is a key green strategy. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and cleaner reactions with fewer byproducts. cambridgescholars.com

By integrating these strategies, the synthesis of this compound and other polyhalogenated aromatics can be made safer, more efficient, and more environmentally sustainable. researchgate.net

Green Chemistry PrincipleApplication in Bromination SynthesisExample
Prevention of Waste Use of recyclable heterogeneous catalysts.Zeolites, Fe₂O₃/Zeolite rsc.org
Atom Economy Employing reagents where more of the atoms are incorporated into the final product.Oxidation of KBr with H₂O₂ (byproduct is H₂O).
Less Hazardous Synthesis Replacing hazardous reagents with safer alternatives.Using solid NBS instead of liquid Br₂. nih.govorganic-chemistry.org
Safer Solvents & Auxiliaries Eliminating or replacing hazardous solvents.Solvent-free mechanochemical synthesis. researchgate.net
Design for Energy Efficiency Using methods that reduce energy consumption.Microwave-assisted reactions to shorten heating times. cambridgescholars.com

Solvent-Free and Aqueous Reaction Media

Traditional methods for the bromination of aromatic compounds often rely on halogenated solvents and Lewis acid catalysts. libretexts.org However, contemporary research focuses on minimizing solvent use, leading to the development of solvent-free and aqueous reaction systems.

Solvent-Free Synthesis: Mechanochemistry, which involves inducing reactions in the solid state by grinding, has emerged as a powerful technique for environmentally benign synthesis. nih.govnih.gov This method eliminates the need for bulk solvents, reducing waste and simplifying product isolation. In a typical solvent-free approach for the synthesis of polybrominated benzenes, a starting aromatic compound could be coground with a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of a solid acid or Lewis acid. The mechanical energy supplied during grinding facilitates the interaction between reactants, leading to the formation of the desired product. While specific studies on the mechanochemical synthesis of this compound are not prevalent, the principles of solid-state halogenation are broadly applicable to the exhaustive bromination of benzene or partially brominated benzenes.

Aqueous Reaction Media: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. However, the low solubility of benzene and bromine in water presents a challenge. acs.orgquora.com Despite this, studies have shown that the bromination of benzene can occur in aqueous systems, sometimes exhibiting different kinetics compared to non-polar solvents. acs.orgacs.org The reaction in water can be facilitated by the use of phase-transfer catalysts or by conducting the reaction at elevated temperatures in sealed vessels to maintain the concentration of the reactants in the aqueous phase. acs.org While direct, high-yield synthesis of this compound in water is not a standard method, the use of aqueous media for bromination reactions represents an active area of research to reduce reliance on hazardous organic solvents.

Recyclable Reagent Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and catalyst cost. For the synthesis of this compound, this involves the use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused.

Heterogeneous Lewis acid catalysts, such as zeolites or metal oxides, can be employed to activate bromine for electrophilic aromatic substitution. These solid catalysts can be filtered off from the reaction mixture, washed, and reactivated for subsequent batches. This approach avoids the quenching and waste-generation steps associated with homogeneous catalysts like iron(III) bromide or aluminum chloride. libretexts.orgmsu.edulibretexts.org Although the direct polybromination of benzene to a specific tetrabrominated isomer is challenging to control, the use of shape-selective catalysts could potentially favor the formation of certain isomers.

Another approach involves the use of supported reagents or catalysts that are immobilized on a solid matrix. For instance, a Lewis acid could be anchored to a polymer support, allowing for its use in a flow reactor or for easy recovery at the end of a batch reaction. Research in this area continues to seek robust and efficient recyclable systems for halogenation reactions.

Chemical Derivatization Reactions of this compound

The four bromine atoms on the this compound ring provide multiple sites for further chemical transformation. The reactivity of these positions can be exploited through various organic reactions to synthesize more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. However, the classic addition-elimination SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org this compound lacks such activating groups, making it generally unreactive towards common nucleophiles like alkoxides or amines under standard SNAr conditions. stackexchange.com

For non-activated aryl halides, nucleophilic substitution can sometimes be achieved under harsh conditions or via alternative mechanisms. One such pathway is the elimination-addition (benzyne) mechanism . This reaction is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂). The mechanism would involve the deprotonation of one of the two ring hydrogens (at position 5 or 6) by the strong base, followed by the elimination of a bromide ion to form a highly reactive aryne intermediate (a dibromobenzyne). This intermediate is then rapidly attacked by a nucleophile, such as the amide ion or methoxide, followed by protonation to yield the substituted product. Due to the symmetry of the likely dibromobenzyne intermediate, a mixture of products could be formed.

Electrophilic Aromatic Substitution (EAS) on Remaining Positions

The two unsubstituted positions (C5 and C6) on the this compound ring can potentially undergo electrophilic aromatic substitution. However, the four bromine atoms are strongly deactivating through their inductive effect, making the ring electron-poor and thus resistant to attack by electrophiles. msu.edu Consequently, forcing conditions are typically required for further substitution.

Nitration: Introducing a nitro group onto the ring would require a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, likely at elevated temperatures. askfilo.comchemguide.co.uk The bromine substituents are ortho, para-directors. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) would be directed to the available positions 5 and 6. Given the steric hindrance from the adjacent bromine atoms, substitution at either position would be challenging, but is theoretically possible, leading to the formation of 1,2,3,4-tetrabromo-5-nitrobenzene.

Halogenation: Further halogenation, for instance, bromination to yield pentabromobenzene (B1596035), would also require a powerful electrophilic system, such as bromine in the presence of a strong Lewis acid catalyst (e.g., FeBr₃) and heat. The reaction would be slow due to the deactivated nature of the substrate.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The different steric and electronic environments of the four C-Br bonds (at positions 1, 2, 3, and 4) could potentially allow for site-selective reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (catalyst, ligand, base, temperature), it may be possible to achieve selective mono-, di-, or even tetra-substitution on the this compound core. Generally, oxidative addition of palladium is faster for C-Br bonds that are less sterically hindered.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. u-szeged.huwikipedia.org this compound could be reacted with various alkenes, such as styrene (B11656) or acrylates, to introduce vinyl groups onto the aromatic ring. researchgate.netsctunisie.org Similar to the Suzuki coupling, achieving selectivity among the four bromine atoms would be a key challenge, likely requiring careful optimization of reaction parameters.

Stille Coupling: In the Stille reaction, the coupling partner is an organotin (organostannane) reagent. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.comresearchgate.net this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form complex molecular architectures. The choice of catalyst and ligands can influence the reactivity and selectivity of the coupling at the different positions.

Table 1: Overview of Cross-Coupling Reactions on this compound

Reaction Coupling Partner Catalyst/Base System (Typical) Potential Product Type
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(PPh₃)₄ / Na₂CO₃ Substituted Biphenyls/Styrenes
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / PPh₃ / Et₃N Substituted Alkenylbenzenes
Stille Organostannane (e.g., R-SnBu₃) Pd(PPh₃)₄ / LiCl Varied (Aryl, Vinyl, Alkynyl Substituted)

Reductive Dehalogenation and Defunctionalization Strategies

Reductive dehalogenation involves the removal of one or more halogen atoms and their replacement with hydrogen. This can be a useful strategy for synthesizing partially halogenated compounds that might be difficult to obtain directly.

Catalytic Hydrogenation: A common method for dehalogenation is catalytic hydrogenation. This involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). usf.edu The C-Br bonds are cleaved, and hydrogen atoms are added to the ring. For this compound, complete hydrogenation under forcing conditions would yield benzene. However, by carefully controlling the reaction conditions (pressure, temperature, catalyst loading), it may be possible to achieve partial dehalogenation, leading to a mixture of tri-, di-, and monobromobenzenes.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor molecule in solution. chemrxiv.orgchemrxiv.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, or isopropanol. This method avoids the need for specialized high-pressure hydrogenation equipment. The reaction is still catalyzed by a transition metal, often palladium. This technique could be applied to reduce this compound to less brominated derivatives. The selectivity of dehalogenation would depend on the relative reactivity of the different C-Br bonds.

Mechanistic Elucidation and Reactivity Profiling of 1,2,3,4 Tetrabromobenzene

Detailed Mechanistic Investigations of 1,2,3,4-Tetrabromobenzene Transformations

Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, its transformations can be understood by analogy to other polyhalogenated aromatic compounds. The primary reaction pathways involve the activation of C-Br or C-H bonds, typically initiated by strong bases or organometallic reagents.

Key transformations are expected to proceed via organolithium intermediates. The reaction with an organolithium reagent, such as n-butyllithium, can lead to either deprotonation at one of the two available C-H positions (C5 or C6) or a lithium-bromine exchange at one of the four C-Br positions. The regioselectivity of this initial step is crucial and is influenced by factors such as steric hindrance and the electronic environment created by the four adjacent bromine atoms. Subsequent reactions of these organolithium species can lead to a variety of functionalized products.

Kinetic and Thermodynamic Aspects of Reaction Processes

Quantitative kinetic and thermodynamic data for the reaction processes of this compound are scarce. However, the principles of kinetic versus thermodynamic control are central to predicting reaction outcomes. libretexts.orglibretexts.org

Kinetic Control : At low temperatures, reactions are generally under kinetic control, meaning the major product is the one that is formed fastest. libretexts.org This usually corresponds to the reaction pathway with the lowest activation energy. For this compound reacting with a strong base, the kinetically favored product would likely arise from the deprotonation of the most accessible and acidic proton.

Thermodynamic Control : At higher temperatures, the reaction system can reach equilibrium, and the major product will be the most thermodynamically stable one. libretexts.org This allows for slower, reversible reactions to proceed, leading to the formation of the lowest energy isomer or compound. libretexts.org In the context of isomerization, such as a halogen dance reaction, the thermodynamically controlled product would be the most stable tetrabromobenzene isomer.

The following table outlines the conceptual differences in reaction control relevant to this compound transformations.

Control TypeReaction ConditionsDetermining FactorPredominant Product
Kinetic Control Low Temperature, Short Reaction TimeRate of Formation (Lowest Activation Energy)Product that forms the fastest
Thermodynamic Control High Temperature, Long Reaction TimeProduct Stability (Lowest Gibbs Free Energy)Most stable product

Photochemical Reactivity and Photoinduced Transformations

The photochemical behavior of this compound is primarily dictated by the C-Br bonds. While specific studies on this isomer are limited, polybrominated aromatic compounds are known to undergo photodebromination upon exposure to ultraviolet (UV) radiation. This process involves the homolytic cleavage of a carbon-bromine bond to generate an aryl radical and a bromine radical.

The proposed mechanism involves:

Excitation : The molecule absorbs a photon, promoting it to an excited electronic state.

Homolytic Cleavage : In the excited state, a C-Br bond breaks, yielding a tribromophenyl radical and a bromine atom.

Hydrogen Abstraction : The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 1,2,3-tribromobenzene (B42115).

This stepwise photodebromination can potentially lead to a mixture of less-brominated benzenes. The efficiency and regioselectivity of this process would depend on the wavelength of light and the solvent used.

Thermal Stability and Decomposition Pathways

This compound is a solid at room temperature and possesses considerable thermal stability, as indicated by its physical properties. solubilityofthings.com However, at elevated temperatures, like other polyhalogenated aromatics, it will undergo thermal decomposition.

The primary decomposition pathway is expected to be the cleavage of the C-Br bonds, which are the weakest bonds in the molecule. Pyrolysis would likely lead to the formation of polybrominated biphenyls (PBBs) or polybrominated dibenzofurans (PBDFs) through radical recombination and condensation reactions, particularly in the presence of oxygen. The ultimate decomposition products at very high temperatures would be carbonaceous material, hydrogen bromide (HBr), and bromine (Br₂).

Aromatic Intermediates from this compound (e.g., Arynes)

One of the most significant aspects of the reactivity of halogenated benzenes is their ability to serve as precursors for arynes, which are highly reactive intermediates. tcichemicals.com Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is expected to generate a highly substituted benzyne (B1209423) intermediate.

The plausible mechanism involves two steps:

Deprotonation : The base abstracts a proton from either the C5 or C6 position, forming a phenyl anion.

Elimination : The resulting anion rapidly eliminates a bromide ion from an adjacent carbon (C4 or C1, respectively).

This elimination would lead to the formation of 3,4-dibromobenzyne . This aryne is a powerful dienophile and electrophile and can be trapped in situ with various reagents, such as furan (B31954) or cyclopentadiene, to yield Diels-Alder adducts. The generation of arynes from precursors like this compound provides a unique pathway for the synthesis of complex, contiguously substituted aromatic compounds. nih.gov

Halogen Dance Reactions and Isomerization Mechanisms

The "halogen dance" is a base-catalyzed isomerization reaction in which a halogen atom appears to "walk" or migrate around an aromatic ring. scribd.comkobe-u.ac.jp This reaction is well-documented for various bromoarenes and is a plausible transformation for this compound under the right conditions (e.g., a strong, sterically hindered base at low temperatures). msu.educlockss.org

The mechanism is not a direct migration but a series of deprotonation and bromine-transfer steps mediated by organolithium intermediates. For this compound, a plausible halogen dance sequence could be initiated by a lithium-bromine exchange or deprotonation, leading to an equilibrium between different lithiated tetrabromobenzene isomers. These intermediates can then be protonated to yield an isomerized product, such as 1,2,3,5-tetrabromobenzene (B11945285) or 1,2,4,5-tetrabromobenzene (B48376). The direction and extent of the isomerization are driven by the relative thermodynamic stabilities of the anionic intermediates. scribd.com

The table below outlines the key steps in a hypothetical halogen dance mechanism for this compound.

StepProcessReagents/IntermediatesDescription
1. Initiation Lithium-Bromine Exchangen-BuLi, this compoundFormation of a lithiated tetrabromobenzene and bromobutane.
2. Transmetalation Bromine TransferLithiated tetrabromobenzene + this compoundA bromine atom is transferred, generating a new lithiated isomer and a different brominated species.
3. Isomerization EquilibriumVarious lithiated tetrabromobenzene speciesAn equilibrium is established between the different anionic intermediates, favoring the most stable ones.
4. Termination ProtonationH₂O or other proton sourceQuenching the reaction mixture protonates the anionic intermediates, yielding a mixture of tetrabromobenzene isomers.

Table of Compounds Mentioned

Compound Name
This compound
1,2,3,5-Tetrabromobenzene
1,2,4,5-Tetrabromobenzene
1,2,3-Tribromobenzene
3,4-Dibromobenzyne
Benzene (B151609)
Bromine
Bromobutane
n-Butyllithium
Cyclopentadiene
Furan
Hydrogen Bromide
Lithium diisopropylamide

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structure of 1,2,3,4-tetrabromobenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Due to the symmetrical nature of the substitution pattern in this compound, the 1H NMR spectrum is expected to be relatively simple, exhibiting a characteristic pattern for the two remaining aromatic protons. Similarly, the 13C NMR spectrum will display distinct signals for the six carbon atoms of the benzene (B151609) ring, with the chemical shifts influenced by the presence of the four bromine substituents.

Predicted 1H and 13C NMR Data for this compound:

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Multiplicity (1H) Predicted Coupling Constants (Hz)
H-57.7 - 7.9C-5: ~135d3JH5-H6 = ~8.5
H-67.4 - 7.6C-6: ~132d3JH6-H5 = ~8.5
C-1-~125--
C-2-~128--
C-3-~128--
C-4-~125--

Note: These are predicted values and may vary from experimental results.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the signals of the two aromatic protons (H-5 and H-6), confirming their scalar coupling relationship. This provides direct evidence of their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, an HSQC spectrum would show correlations between the 1H signal of H-5 and the 13C signal of C-5, and between the 1H signal of H-6 and the 13C signal of C-6. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary (non-protonated) carbons. For this compound, the following key correlations would be expected:

H-5 would show correlations to C-1, C-3, and C-4.

While solution-state NMR provides detailed information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. NMR parameters in the solid state, such as chemical shifts and quadrupolar coupling constants, are sensitive to the local structure and intermolecular interactions, including potential halogen bonding. nih.gov

For halogenated compounds, ssNMR can be particularly informative. The study of nuclei like 79Br and 81Br can provide data on the nuclear quadrupolar coupling constants (CQ) and asymmetry parameters (ηQ), which are influenced by the electronic environment and geometry around the bromine atoms. nih.gov Furthermore, 13C ssNMR can reveal correlations between chemical shifts and halogen bond strength. nih.gov Performing NMR experiments on solid samples avoids complications from solvents and can allow for the measurement of complete NMR interaction tensors, providing a more comprehensive understanding of the molecular and electronic structure in the solid phase. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C6H2Br4), the exact mass can be calculated based on the precise masses of its constituent isotopes. This high level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass.

Calculated Exact Mass for the Molecular Ion of this compound (C6H279Br4)+•:

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
12C12.000000672.000000
1H1.00782522.015650
79Br78.9183374315.673348
Total 389.688998

The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, which further aids in the identification of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. For brominated aromatic compounds, common fragmentation pathways involve the loss of bromine atoms or the cleavage of the aromatic ring. The fragmentation pattern of this compound would be expected to show sequential losses of bromine atoms, leading to the formation of [C6H2Br3]+, [C6H2Br2]+, [C6H2Br]+, and [C6H2]+ fragment ions. The relative intensities of these fragment ions can provide further structural information.

Electron Capture Negative Chemical Ionization Mass Spectrometry (ENCI-MS) is a highly sensitive and selective ionization technique for electrophilic compounds, such as polyhalogenated aromatic hydrocarbons. chromatographyonline.comhilarispublisher.comnih.gov In ENCI-MS, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. chromatographyonline.com This "soft" ionization technique often results in less fragmentation compared to electron impact (EI) ionization, with the molecular anion or fragment ions corresponding to the loss of a bromine atom being prominent. chromatographyonline.comnih.gov For polybrominated compounds, ENCI-MS is particularly sensitive for detecting the bromide ion (Br- at m/z 79 and 81). nih.gov This selectivity makes ENCI-MS a valuable tool for the trace analysis of this compound in complex matrices.

Vibrational Spectroscopy for Bond Characterization and Polymorphism

Vibrational spectroscopy is a powerful tool for probing the bonding and structural dynamics of molecules. By analyzing the vibrational modes of this compound, detailed information about its bond strengths, functional groups, and potential polymorphic forms can be obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of a substituted benzene, such as this compound, is characterized by several key vibrational modes.

The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. Due to the presence of only two adjacent hydrogen atoms in this compound, the pattern and intensity of these peaks can provide information about the substitution pattern. Aromatic C-C stretching vibrations within the benzene ring give rise to a series of sharp bands, generally found between 1620 and 1400 cm⁻¹.

The C-Br stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹. The number and position of these bands are influenced by the substitution pattern and the conformation of the molecule. Out-of-plane C-H bending vibrations, which are often intense, occur in the 1000-700 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted benzene, a strong absorption band is expected in the range of 790-830 cm⁻¹. wikipedia.org

Table 1: Predicted Characteristic FTIR Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C-C Stretch 1620 - 1400
C-H Out-of-Plane Bend 790 - 830

Raman Spectroscopy (including Low-Frequency and Solid-State)

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and vibrations that induce a change in the polarizability of the molecule.

For solid samples of substituted benzenes, Raman spectroscopy can reveal details about both intramolecular (internal) and intermolecular (lattice) vibrations. The internal modes are characteristic of the molecular structure, while the low-frequency lattice modes are sensitive to the crystal packing and can be used to study polymorphism. nist.gov

Low-Frequency Raman Spectroscopy and Polymorphism:

Different crystalline forms, or polymorphs, of a compound will exhibit distinct lattice vibrations due to their different crystal packing arrangements. Low-frequency Raman spectroscopy, which probes the region below 200 cm⁻¹, is an excellent technique for identifying and characterizing these polymorphs. nist.govrsc.org

For the related isomer, 1,2,4,5-tetrabromobenzene (B48376), low-frequency Raman spectroscopy has been instrumental in studying its temperature-induced polymorphic phase transition. rsc.org A rotational mode at 15.5 cm⁻¹ in the low-temperature β-phase was identified as the gateway for the transition to the high-temperature γ-phase. rsc.org While specific studies on the polymorphism of this compound were not found, this example highlights the potential of low-frequency Raman spectroscopy for such investigations.

Solid-State Raman Spectroscopy:

In the solid state, the vibrational spectra can be influenced by intermolecular interactions within the crystal lattice. A detailed study of the single-crystal Raman spectra of 1,2,4,5-tetrabromobenzene has provided assignments for its Raman-active modes. unl.eduunl.edu The spectra show a clear separation between the high-frequency internal modes and the low-frequency external (lattice) modes. unl.eduunl.edu

Table 2: Representative Raman Active Modes for a Tetrabromobenzene Isomer (1,2,4,5-Tetrabromobenzene)

Vibrational Mode Frequency (cm⁻¹)
C-H Stretch ~3048
Ring Stretching ~1537, 1523, 1340
C-H In-plane bend ~1145, 1122
Ring Breathing ~667
C-Br Bending ~317, 220, 185

Note: This data is for the 1,2,4,5-isomer and is provided for illustrative purposes. Specific data for this compound is not available in the searched results.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure determination for this compound was not found in the surveyed literature, data for the closely related isomer, 1,2,4,5-tetrabromobenzene, is available and provides insight into the structural features that can be expected. The crystal structure of 1,2,4,5-tetrabromobenzene reveals a planar benzene ring with the bromine atoms lying in the plane of the ring. unl.edu The arrangement of molecules in the crystal is influenced by intermolecular interactions, such as halogen bonding (Br···Br interactions) and π-π stacking.

The study of polymorphs of 1,2,4,5-tetrabromobenzene using X-ray diffraction has shown that the compound can exist in at least two different crystalline forms (β and γ phases) with different unit cell parameters and molecular packing. nih.gov The transition between these phases is associated with changes in the intermolecular interactions. nih.gov

A theoretical approach, such as simulating the X-ray diffraction pattern from a computationally predicted crystal structure, can provide a useful comparison for experimental data if and when it becomes available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals.

For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated π-system of the benzene ring. Benzene itself exhibits characteristic absorption bands, and the substitution with bromine atoms is expected to influence the position and intensity of these bands.

The addition of substituents to the benzene ring can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). This is due to the interaction of the substituent's orbitals with the π-system of the ring, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). up.ac.za

While a specific experimental UV-Vis spectrum for this compound was not identified in the search results, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum and provide insights into the nature of the electronic transitions. researchgate.netrsc.org These calculations can help in assigning the observed absorption bands to specific electronic excitations within the molecule.

Table 3: Expected Electronic Transitions for Brominated Benzenes

Transition Type Description Expected Wavelength Region

Computational Chemistry and Theoretical Insights into 1,2,3,4 Tetrabromobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies applying quantum chemical calculations to determine the electronic structure and energetics of 1,2,3,4-tetrabromobenzene were identified. Such calculations are fundamental for understanding a molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) is a common method for investigating the electronic properties of molecules, no specific applications of DFT to this compound were found in the search results. In contrast, studies on the 1,2,4,5-tetrabromobenzene (B48376) isomer have utilized solid-state DFT to investigate its polymorphic transformations. rsc.org

Ab Initio Methods and Higher-Level Theoretical Approaches

There is no available research detailing the use of ab initio or other high-level theoretical methods to analyze the energetics and electronic structure of this compound.

Prediction and Interpretation of Spectroscopic Parameters

No computational studies aimed at predicting or interpreting the spectroscopic parameters (such as NMR, IR, or Raman spectra) of this compound were located. For the 1,2,4,5-isomer, low-frequency Raman spectroscopy has been used in conjunction with DFT simulations to study its vibrational features. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No research was found that employs molecular dynamics (MD) simulations to analyze the conformational possibilities or intermolecular interactions of this compound. MD simulations are powerful tools for understanding how molecules move, interact, and behave in different environments over time. nih.gov

Polymorphism Studies via Computational Approaches

There are no computational studies on the polymorphism of this compound available in the search results. Predicting crystalline polymorphs is a significant area of computational chemistry, particularly for pharmaceuticals and materials science. nih.govresearchgate.net Detailed computational and experimental work has been performed on the polymorphic behavior of 1,2,4,5-tetrabromobenzene, but not for the 1,2,3,4- isomer. rsc.org

Environmental Occurrence, Fate, and Transformation Pathways of 1,2,3,4 Tetrabromobenzene

Distribution and Prevalence in Abiotic Environmental Compartments (Water, Soil, Air, Sediments)

Direct monitoring data quantifying the concentrations of 1,2,3,4-tetrabromobenzene in water, soil, air, and sediments are not widely available in peer-reviewed literature. However, the occurrence of other brominated persistent organic pollutants (POPs) suggests that such compounds can be found in various environmental matrices. For instance, a study on Lake Geneva detected 1,3,5-tribromobenzene (B165230) in the deep water column at concentrations around 625 ± 68 pg L⁻¹. researchgate.net In the same study, analysis of sediment samples did not detect 1,3,4,5-tetrabromobenzene, which could be a transformation product of other brominated compounds. researchgate.net

The presence of the chlorinated analogue, 1,2,3,4-tetrachlorobenzene (B165215), has been documented in various environmental compartments, which can provide insights into the likely distribution of this compound.

Table 1: Environmental Concentrations of Analogous Tetrachlorinated and Tribrominated Benzenes

Environmental CompartmentCompoundLocationConcentration
Water1,3,5-TribromobenzeneLake Geneva (deep water)625 ± 68 pg L⁻¹
Sediment1,2,3,4-TetrachlorobenzeneLake Ketelmeer, Netherlands5 - 20 ng/kg
Sediment1,2,3,4-TetrachlorobenzeneLake Ontario, Canada32 ppb (surficial)
Soil1,2,3,4-TetrachlorobenzeneNiagara Falls, NY, USA940 - 1,340 pg/g
AirTetrachlorobenzene isomersMunicipal refuse incinerator effluent29 - 57 µg/m³

This table presents data for analogous compounds to infer the potential environmental distribution of this compound.

Environmental Degradation Mechanisms and Kinetics

The environmental persistence of this compound is influenced by its susceptibility to various degradation processes.

Photodegradation is a significant pathway for the breakdown of brominated flame retardants in the environment when exposed to sunlight. researchgate.net Studies on other brominated compounds, such as hexabromobenzene (B166198) (HBB), pentabromotoluene (B47190) (PBT), and pentabromoethylbenzene (PBEB), have shown that degradation follows pseudo-first-order kinetics. researchgate.netnih.gov The degradation rates are highly dependent on the wavelength of light, with faster degradation occurring at shorter wavelengths (e.g., 180-400 nm) compared to visible light (400-700 nm). nih.gov For HBB, the photolytic half-life can range from approximately 4 to 80 minutes depending on the light conditions. nih.gov It is expected that this compound would also undergo photolytic degradation, likely through a process of reductive debromination where bromine atoms are sequentially removed.

Microbial activity plays a crucial role in the environmental fate of halogenated organic compounds. Anaerobic microbial communities, in particular, have been shown to be capable of reductive debromination of polybrominated diphenyl ethers (PBDEs) and other brominated compounds. omicsonline.orgnih.gov This process involves the removal of bromine atoms, leading to the formation of less brominated, and sometimes more toxic, metabolites. omicsonline.orgucanr.edu While specific studies on the microbial degradation of this compound are scarce, research on the anaerobic degradation of 1,2,3,4-tetrachlorobenzene has demonstrated its complete biodegradation in various soil types. The primary pathway involves sequential dechlorination to trichlorobenzenes, dichlorobenzenes, monochlorobenzene, and ultimately benzene (B151609).

It is plausible that this compound undergoes a similar anaerobic degradation pathway, with microbial communities facilitating its stepwise debromination. The rate of this degradation would likely be influenced by factors such as the microbial community composition, redox potential, and the presence of suitable electron donors. nih.gov

Information specifically on the chemical degradation of this compound through hydrolysis and redox reactions in environmental media is limited. Generally, aryl halides are resistant to hydrolysis under typical environmental conditions. Hexabromobenzene, a related compound, is not expected to be degraded by hydrolysis. nih.gov Redox reactions can influence the fate of some environmental contaminants, particularly metals, by altering their mobility and toxicity. nih.gov However, the role of redox reactions in the degradation of polybrominated benzenes in the environment is not well-documented.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound is expected to produce a series of lesser-brominated benzenes. Through photolytic and biotic degradation, the sequential removal of bromine atoms would lead to the formation of various tribromobenzene, dibromobenzene, and monobromobenzene isomers, and ultimately benzene.

Studies on the metabolic fate of hexabromobenzene in rats have identified pentabromobenzene (B1596035) as a metabolite. nih.gov Furthermore, research on the UV transformation of hexabromobenzene, pentabromotoluene, and pentabromoethylbenzene has shown the formation of tetra- and tribrominated transformation products through hydrodebromination. researchgate.net

Drawing a parallel from the degradation of 1,2,3,4-tetrachlorobenzene, the expected transformation products of this compound would include:

1,2,3-Tribromobenzene (B42115)

1,2,4-Tribromobenzene (B129733)

1,3,5-Tribromobenzene (less likely as a direct product)

Various isomers of Dibromobenzene

Monobromobenzene

Benzene

Sorption, Desorption, and Mobility Dynamics in Environmental Matrices

The mobility of this compound in the environment is largely governed by its sorption and desorption behavior in soil and sediment. As a hydrophobic organic compound, it is expected to have a strong affinity for organic matter in these matrices. This sorption reduces its mobility in the aqueous phase and its bioavailability.

The mobility of trace elements and organic pollutants in sediments is influenced by factors such as pH, redox potential, and the presence of organic matter. nih.govnih.govresearchgate.net Generally, compounds with strong sorption characteristics exhibit low mobility.

Bioaccumulation and Biotransformation in Environmental Biota (e.g., Aquatic Organisms, Wildlife)

The log Kₒₗ for this compound has been calculated to be 4.737. This value suggests a significant tendency to partition from water into lipids. The Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water at steady state, can be predicted from the log Kₒₗ value using quantitative structure-activity relationship (QSAR) models. episuite.dev For non-ionic organic compounds like this compound, a commonly used regression equation is:

log BCF = (0.79 × log Kₒₗ) - 0.40

Using the calculated log Kₒₗ of 4.737, the estimated log BCF is 3.34. This corresponds to a BCF value of approximately 2,198 L/kg. According to regulatory criteria, a BCF value greater than 2,000 is considered bioaccumulative. episuite.dev This estimation indicates that this compound has a high potential to bioconcentrate in aquatic organisms.

There is no available research on the biotransformation or metabolism of this compound in any environmental biota. The ability of an organism to metabolize and excrete a chemical can significantly affect its bioaccumulation. Without such data, the assessment relies on its predicted partitioning behavior.

Table 1. Estimated Bioaccumulation Potential of this compound
ParameterValueMethodReference
Log Kₒₗ (Octanol-Water Partition Coefficient)4.737Calculated (Crippen Method) chemeo.com
Estimated Log BCF (Bioconcentration Factor)3.34QSAR EstimationCalculated
Estimated BCF (L/kg)~2,198QSAR EstimationCalculated

Long-Range Environmental Transport Potential

The potential for a chemical to be transported over long distances from its source is known as its long-range environmental transport potential (LRTP). This is a key characteristic of persistent organic pollutants (POPs). The assessment of LRTP relies on several physicochemical properties, including persistence (indicated by atmospheric half-life), volatility, and partitioning behavior between air, water, soil, and biota.

Direct monitoring or modeling studies detailing the long-range transport of this compound are absent from the available literature. Its potential for such transport must therefore be inferred from its estimated physical and chemical properties.

Key properties influencing LRTP include:

Atmospheric Persistence: The atmospheric half-life, often determined by the rate of reaction with hydroxyl (OH) radicals, is a primary indicator of how long a chemical can remain in the atmosphere to be transported. ethz.ch While a specific, calculated atmospheric half-life for this compound is not available, halogenated aromatic compounds can be resistant to degradation. For comparison, the estimated atmospheric half-life for the analogous compound, 1,2,3,4-tetrachlorobenzene, is in the range of 10 to 100 days, suggesting it is sufficiently persistent for long-range transport. noaa.gov

Volatility: The compound's boiling point and vapor pressure indicate its tendency to enter the atmospheric phase. With a calculated boiling point of 642.94 K (369.79 °C), this compound is considered semi-volatile. chemeo.com Semi-volatile compounds can undergo a process of "global fractionation" or the "grasshopper effect," where they evaporate in warmer regions, travel through the atmosphere, and are deposited in cooler regions.

Partitioning: The log Kₒₗ of 4.737 and a very low water solubility (log₁₀WS of -6.12 mol/L) indicate that the compound will preferentially partition out of water and into organic phases like soil, sediment, and biota. chemeo.com Its partitioning behavior influences how it moves between environmental compartments during transport and deposition.

Collectively, these properties—expected atmospheric persistence, semi-volatility, and hydrophobicity—suggest that this compound possesses characteristics consistent with chemicals that have the potential for long-range environmental transport. However, without specific data on its atmospheric half-life or detection in remote regions, this remains an assessment of potential rather than a documented certainty.

Table 2. Physicochemical Properties of this compound Relevant to Environmental Transport
PropertyValueUnitSource
Molecular Weight393.70g/mol chemeo.com
Normal Boiling Point (Tboil)642.94K chemeo.com
Log₁₀ of Water Solubility (log₁₀WS)-6.12mol/L chemeo.com
Octanol/Water Partition Coefficient (log Kₒₗ)4.737- chemeo.com

Advanced Analytical Methodologies for Environmental Monitoring of 1,2,3,4 Tetrabromobenzene

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a fundamental technique for separating components of a mixture. libretexts.org For a compound like 1,2,3,4-tetrabromobenzene, which is often present with numerous other related brominated compounds and matrix interferences, high-resolution chromatographic methods are essential for accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated benzenes. thermofisher.comcdc.gov In GC, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. libretexts.orgetamu.edu Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase. libretexts.org The components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. chemrevise.orgyoutube.com

The power of GC-MS lies in its ability to separate complex mixtures and provide structural information for each component. libretexts.org For tetrabromobenzenes, electron ionization (EI) is a common ionization technique, which can cause predictable fragmentation of the molecule. libretexts.org The resulting mass spectrum, with its characteristic molecular ion and fragment ions, serves as a chemical "fingerprint" for identification. wiley.com The presence of four bromine atoms results in a distinctive isotopic pattern in the mass spectrum due to the nearly equal natural abundance of bromine isotopes (79Br and 81Br), which greatly aids in the identification of brominated compounds. libretexts.orgmsu.edu High-resolution GC/MS can provide limits of quantification in the low femtogram range for some polybrominated diphenyl ethers (PBDEs), demonstrating the high sensitivity achievable for related brominated compounds. thermofisher.com

Table 1: Typical GC-MS Parameters for Analysis of Brominated Aromatic Compounds

Parameter Typical Setting Purpose
Injector Split/Splitless Introduces a small, precise amount of sample onto the column.
Column Fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) Separates compounds based on boiling point and polarity. mdpi.com
Carrier Gas Helium or Hydrogen Transports the sample through the column. mdpi.com
Oven Program Temperature gradient (e.g., starting at 60°C, ramping to 320°C) Optimizes separation of compounds with different volatilities. mdpi.com
Ion Source Electron Ionization (EI) Fragments the analyte molecules in a reproducible pattern.
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.

| Detector Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode enhances sensitivity for target analytes, while Full Scan provides a complete mass spectrum. cdc.gov |

While GC-MS is highly effective for many brominated compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers advantages for compounds that are less volatile, thermally labile, or polar. bu.edu LC separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. bu.edu The separated components are then directed to a tandem mass spectrometer (MS/MS), which provides a high degree of selectivity and sensitivity. researchgate.netnih.gov

For compounds like tetrabromobenzene, which are amenable to GC analysis, LC-MS/MS is less commonly the primary choice. However, it is a powerful tool for analyzing a broad range of environmental contaminants simultaneously. nih.gov Atmospheric pressure chemical ionization (APCI) is an ionization technique that can be interfaced between GC and MS and has shown enhanced sensitivity for a wide range of persistent organic pollutants, including polybrominated diphenyl ethers (PBDEs). chromatographyonline.com This suggests its potential applicability for improving the detection of tetrabromobenzenes. chromatographyonline.comnih.gov LC-MS/MS methods have been successfully developed for other brominated flame retardants, demonstrating excellent linearity and low detection limits, often in the picogram range. researchgate.netnih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.net This technique utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). gcms.cz The entire sample is subjected to separation in both dimensions, resulting in a highly structured two-dimensional chromatogram with greatly increased peak capacity and resolution. researchgate.net

For the analysis of this compound in complex environmental samples, GCxGC can effectively separate the target analyte from a multitude of matrix components and other closely related isomers that might co-elute in a single-column separation. researchgate.net This enhanced resolution mitigates matrix effects and improves the accuracy of quantification. researchgate.net When coupled with a high-speed time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for both targeted quantification and non-targeted screening of environmental contaminants. researchgate.netgcms.cz

Sample Preparation and Extraction Methods from Environmental Matrices

Before instrumental analysis, this compound must be efficiently extracted from the environmental matrix (e.g., water, soil, sediment) and isolated from interfering substances. The choice of extraction method depends on the properties of the analyte, the nature of the sample matrix, and the required detection limits.

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. youtube.com It is used to concentrate analytes and remove interfering compounds from a sample matrix. nih.govyoutube.com The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

For extracting tetrabromobenzene from aqueous samples, reversed-phase SPE cartridges (e.g., C18) are commonly employed, where the nonpolar analyte is retained on the sorbent from the polar water sample. mdpi.com The retained tetrabromobenzene is then eluted with a small volume of an organic solvent. SPE offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and easier automation. mdpi.com Various sorbents, such as hydrophilic-lipophilic balanced (HLB) polymers, have been developed to effectively extract a broad range of pollutants from water. nih.govnih.gov

Table 2: General Steps in Solid-Phase Extraction (SPE)

Step Description Purpose
1. Conditioning The sorbent is rinsed with a solvent (e.g., methanol) followed by reagent water. Wets the sorbent material and prepares it to receive the aqueous sample. youtube.com
2. Sample Loading The water sample is passed through the conditioned cartridge. The analyte of interest is adsorbed onto the sorbent. youtube.com
3. Washing The cartridge is rinsed with a weak solvent (e.g., water or a water/methanol mix). Removes co-adsorbed interfering compounds without eluting the analyte. youtube.com

| 4. Elution | The analyte is desorbed from the sorbent using a strong organic solvent (e.g., hexane, dichloromethane). | Recovers the concentrated analyte in a clean solvent suitable for analysis. youtube.com |

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgcolumbia.edu To extract this compound from an aqueous environmental sample, a water-immiscible organic solvent (e.g., dichloromethane, hexane) is added and the mixture is shaken vigorously in a separatory funnel. youtube.comyoutube.com Due to its nonpolar nature, the tetrabromobenzene will preferentially partition into the organic phase. columbia.edu The organic layer is then collected, dried, and concentrated before analysis.

While effective, LLE can be labor-intensive, time-consuming, and requires large volumes of high-purity organic solvents, which can be a source of contamination and pose disposal challenges. columbia.edu However, it remains a valuable and widely practiced technique, particularly for samples with high levels of contamination or when SPE is not feasible. libretexts.org The efficiency of the extraction can be improved by performing multiple extractions with smaller volumes of the organic solvent. columbia.edu

Advanced Microextraction Techniques

The environmental monitoring of this compound, a persistent organic pollutant, necessitates highly sensitive and efficient sample preparation methods to isolate and concentrate this analyte from complex matrices such as water, soil, and sediment. Traditional extraction methods are often time-consuming and require large volumes of hazardous organic solvents. qcchemical.com In recent years, advanced microextraction techniques have emerged as powerful alternatives, offering miniaturization, reduced solvent consumption, and improved automation capabilities. These methods are founded on the principles of equilibrium-based partitioning of analytes between the sample matrix and a small volume of an extraction phase.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes. publications.gc.canih.gov The fiber can be exposed directly to an aqueous sample (direct immersion) or to the headspace above a liquid or solid sample (headspace SPME). nih.gov Analytes adsorb onto the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds like this compound, coatings such as polydimethylsiloxane (PDMS) or polyacrylate (PA) are often employed. nih.gov

Key advantages of SPME include its simplicity, speed, and the integration of extraction, concentration, and sample introduction into a single step. chemeo.com It significantly reduces sample handling and eliminates the need for organic solvents, aligning with the principles of green analytical chemistry.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a miniaturized version of liquid-liquid extraction that uses a porous, disposable hollow fiber to separate the sample (donor phase) from a microvolume of an acceptor solution. researchgate.net In a typical two-phase setup, the pores of the polypropylene hollow fiber are impregnated with a water-immiscible organic solvent, and the lumen is filled with the same solvent, which acts as the extraction phase. In three-phase HF-LPME, the lumen is filled with an aqueous acceptor phase, and the organic solvent resides within the fiber's pores, serving as a supported liquid membrane (SLM). researchgate.net The selection of an appropriate organic solvent is crucial for efficient extraction.

This technique provides very high enrichment factors because the analyte is concentrated from a large volume of sample into a few microliters of acceptor phase. researchgate.net It is a cost-effective and environmentally friendly method that protects the extract from the sample matrix, providing excellent cleanup. amazonaws.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid microextraction method based on a ternary solvent system. google.com A mixture containing a small volume of an extraction solvent (typically a high-density, water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) is rapidly injected into the aqueous sample. google.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. The phases are then separated by centrifugation, and the sedimented extraction solvent is collected for analysis. google.com DLLME is known for its speed, simplicity, low cost, and high recovery rates. epa.gov

Below is an interactive table summarizing the operational parameters of these advanced microextraction techniques applicable to the analysis of polybrominated benzenes.

Parameter Solid-Phase Microextraction (SPME) Hollow-Fiber LPME (HF-LPME) Dispersive Liquid-Liquid Microextraction (DLLME)
Extraction Phase Coated Fused-Silica Fiber (e.g., PDMS, PA)Organic Solvent / Aqueous SolutionHigh-Density Organic Solvent (e.g., Tetrachloroethylene)
Solvent Volume Solvent-Free5-30 µL10-100 µL
Typical Extraction Time 15-60 min20-90 min< 5 min
Key Principle Adsorption/Absorption onto a coated fiberPartitioning into a supported liquid membrane and/or acceptor phasePartitioning into fine droplets of an extraction solvent
Instrumentation SPME Fiber Holder, GC/HPLCSyringe, Hollow Fiber, Centrifuge (optional)Syringe, Centrifuge
Advantages Solvent-free, simple, automatableHigh enrichment, excellent cleanup, low costExtremely fast, high recovery, simple

Method Validation, Quality Assurance, and Quality Control in Environmental Analysis

The reliable determination of this compound in environmental samples hinges on robust method validation and stringent quality assurance/quality control (QA/QC) protocols. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. QA encompasses all planned and systematic activities to ensure that data meet specified quality criteria, while QC refers to the operational techniques and activities used to fulfill requirements for quality.

For a compound like this compound, which is often found at trace levels in complex environmental matrices, the analytical protocol must be thoroughly validated for parameters such as selectivity, linearity, accuracy, precision, and sensitivity. QA/QC procedures are implemented throughout the analytical process, from sample collection to final data reporting, to prevent and detect errors. This includes the analysis of various quality control samples, such as method blanks, laboratory control samples, matrix spikes, and duplicates.

Detection Limits, Quantification Limits, and Measurement Uncertainty

The sensitivity of an analytical method is characterized by its detection and quantification limits. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

There is no universally accepted method for determining these limits, and their actual values can be highly dependent on the sample matrix, the level of interferences, and the performance of the analytical instrument. For instance, in the soil assessment for the Love Canal Emergency Declaration Area Habitability Study, this compound was identified as a key indicator chemical. The analytical method, which utilized Gas Chromatography/Mass Spectrometry with Selected Ion Monitoring (GC/MS/SIM), underwent several modifications to enhance its performance for this and other target compounds.

To improve the method's sensitivity and lower the detection limits, the following adjustments were made:

Final Extract Volume Reduction: The final volume of the sample extract was concentrated from 200 µL down to 100 µL, effectively doubling the analyte concentration.

Optimization of Mass Spectrometry Parameters: To minimize the impact of hydrocarbon interferences, the characteristic ion (m/z) used for quantification was carefully selected.

The table below summarizes the evolution of method parameters aimed at improving detection capabilities.

Parameter Initial Method Modified Method Rationale for Change
Final Extract Volume200 µL100 µLIncrease analyte concentration, improve detection limits.
Quantifier Ion (m/z)392234Reduce susceptibility to specific types of chemical interferences.

Measurement Uncertainty

Every measurement has an associated uncertainty, which quantifies the range of values within which the true value is believed to lie. Measurement uncertainty arises from all potential sources of error in the analytical process, including sample preparation, instrument variation, and calibration. For the analysis of this compound, it is crucial to estimate and report the measurement uncertainty to provide a complete and transparent result, allowing for a confident comparison of data against regulatory limits or environmental quality standards.

Reference Materials and Interlaboratory Comparison Studies

The use of reference materials is fundamental to achieving accuracy and ensuring the traceability of analytical measurements. For the analysis of this compound, this involves two main types of materials:

Calibration Standards: These are solutions of the pure compound at known concentrations, used to calibrate the analytical instrument. publications.gc.ca High-purity standards for this compound are available from various chemical suppliers and repositories, such as the U.S. Environmental Protection Agency (EPA) Depository. publications.gc.ca

Certified Reference Materials (CRMs): CRMs are materials that closely resemble the actual environmental samples being tested (e.g., soil, sediment) and contain a certified concentration of the target analyte. They are used to validate the accuracy of the entire analytical method, including the extraction and cleanup steps. Publicly available information on CRMs specifically certified for this compound in environmental matrices is limited.

Interlaboratory Comparison Studies

Applications in Advanced Chemical Research and Material Science

1,2,3,4-Tetrabromobenzene as a Versatile Synthetic Building Block

The strategic placement of four adjacent bromine atoms on the benzene (B151609) core makes this compound a potentially valuable precursor in synthetic chemistry. The bromine atoms can serve as reactive handles for forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

In principle, this compound can serve as a foundational scaffold for the synthesis of polysubstituted aromatic compounds. The differential reactivity of the bromine atoms—influenced by steric hindrance and electronic effects—could allow for sequential and site-selective functionalization. Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to introduce a variety of substituents. This step-wise approach is crucial for creating unsymmetrically substituted molecules and complex polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. wikipedia.org While numerous strategies exist for synthesizing 1,2,3,4-tetrasubstituted arenes, the specific use of this compound as a starting material is not widely documented in available research, which has more commonly focused on other precursors. nih.gov

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. This approach enhances synthetic efficiency by reducing the need for isolating intermediates, thus saving time and resources.

The application of this compound as an intermediate in documented cascade or domino reactions is not prominent in scientific literature. Theoretically, its structure could be conducive to such processes. For instance, a reaction sequence could be initiated at one of the bromine positions, leading to an intermediate that subsequently undergoes an intramolecular cyclization involving an adjacent position. However, specific examples demonstrating this for this compound are scarce, and much of the research into cascade reactions focuses on other substrates to build complex molecular frameworks. researchgate.net

Integration into Novel Material Architectures

The development of new materials with tailored properties is a significant focus of modern chemistry. Halogenated organic compounds are often used as monomers or core structures in the synthesis of polymers, liquid crystals, and other functional materials.

Conjugated polymers are of significant interest due to their electronic and optical properties. The synthesis of such polymers often involves the polymerization of halogenated aromatic monomers through cross-coupling reactions. By using this compound as a monomer, it would be theoretically possible to create polymers with a unique, highly substituted backbone. The resulting polymer's properties, such as its solubility, thermal stability, and electronic characteristics, would be influenced by the dense arrangement of substituents derived from the bromine positions. However, detailed research findings on the synthesis and characterization of polymers and copolymers specifically derived from this compound are limited.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The molecular structure of a compound, particularly the geometry of its rigid core, is a key determinant of its liquid crystalline behavior. whiterose.ac.ukcolorado.edu While various aromatic and heterocyclic rings are commonly used as the central core in liquid crystal design, the use of this compound for this purpose is not well-established. Its more symmetrical isomer, 1,2,4,5-tetrabromobenzene (B48376), is a known precursor for certain types of liquid crystals due to its symmetrical structure. wikipedia.org The asymmetric nature of this compound would likely lead to different molecular packing and mesophase behavior if it were incorporated as a core unit in liquid crystal design.

Functional materials for optoelectronics and sensors often rely on conjugated organic molecules and polymers that can interact with light or chemical analytes. The synthesis of these materials can involve the functionalization of aromatic cores. For example, Stille coupling reactions between tetrabromobenzene and organotin compounds have been used to create tetrathienoanthracene structures, which are studied for their thermal stability and photoluminescence, making them candidates for thin-film transistors. acs.org While this research highlights the potential of tetrabrominated benzenes in general, specific studies detailing the optoelectronic or sensory properties of materials derived directly from the 1,2,3,4-isomer are not widely available. The unique substitution pattern could, in theory, lead to materials with distinct electronic properties compared to those derived from other isomers.

Role in Catalysis Research (e.g., as a Ligand Component or Reagent)

While not extensively documented as a ligand component, this compound serves as a valuable reagent and starting material in various metal-catalyzed cross-coupling reactions. Its utility lies in its four bromine atoms, which can be selectively substituted to construct complex organic molecules, particularly in the synthesis of larger polycyclic aromatic hydrocarbons and their derivatives.

Research has demonstrated the application of this compound in Sonogashira coupling reactions. For instance, it has been used as a precursor in the synthesis of substituted dehydrobenzannulenes, which are precursors to phenylenes. uh.edu In a specific example, this compound was reacted with 1-octyne in the presence of a palladium catalyst, [Pd(PPh₃)₂Cl₂], and a copper(I) iodide (CuI) co-catalyst to form a disubstituted alkyne product. uh.edu This reaction highlights its role as a scaffold upon which more complex structures can be built.

The compound also participates in other cross-coupling methodologies. It has been used in aryl-aryl coupling reactions to produce polybrominated biphenyls (PBBs). researchgate.net Furthermore, it has been employed in the synthesis of 1,2,4,5-tetrakis(trimethylsilyl)benzene. This was achieved through a reaction with chlorotrimethylsilane and a magnesium/lithium chloride reagent, demonstrating its utility in silylation reactions. thieme-connect.com

The following table summarizes selected catalytic reactions involving this compound as a key reagent.

Reaction TypeCoupling Partner/ReagentCatalyst/Co-catalystProduct TypeReference
Sonogashira Coupling1-Octyne[Pd(PPh₃)₂Cl₂] / CuISubstituted Dehydrobenzannulene Precursor uh.edu
Aryl-Aryl CouplingBromoanilinesNot specifiedPolybrominated Biphenyls (PBBs) researchgate.net
SilylationChlorotrimethylsilaneMg / LiCl1,2,4,5-Tetrakis(trimethylsilyl)benzene thieme-connect.com
Table 1: Examples of this compound in Catalyzed Reactions.

Future Research Directions and Emerging Challenges

Development of Novel and Highly Selective Synthetic Routes for 1,2,3,4-Tetrabromobenzene Isomers

The synthesis of specific isomers of tetrabromobenzene, such as this compound, presents a significant challenge in organic chemistry. Traditional methods often involve the bromination of benzene (B151609) or its derivatives using bromine and a catalyst like iron(III) bromide. ontosight.ai However, these methods can lead to a mixture of isomers, necessitating complex purification processes.

Future research must focus on developing novel synthetic routes that offer high selectivity for the 1,2,3,4- substitution pattern. A promising area of exploration is the use of advanced catalytic systems. For instance, the palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, has emerged as a powerful tool for site-selective arene functionalization. nih.gov Adapting this methodology could provide a regioselective pathway to 1,2,3,4-tetrasubstituted arenes, potentially starting from 1,4-disubstituted precursors. nih.gov Overcoming the "meta constraint" inherent in this catalysis is a key challenge that, if addressed, could unlock efficient syntheses of unsymmetrically substituted benzenes, including this compound. nih.gov

Another avenue involves the strategic use of directing groups and multi-step synthetic sequences starting from pre-functionalized benzene rings. While more complex, these routes could offer unparalleled control over the final substitution pattern. The development of such methods is crucial not only for laboratory-scale research but also for potential applications where isomeric purity is paramount.

Synthetic ApproachDescriptionAdvantagesChallenges
Direct Bromination Reaction of benzene or bromobenzenes with Br₂ and a Lewis acid catalyst (e.g., FeBr₃). ontosight.aiwikipedia.orgSimple, uses readily available starting materials.Low selectivity, produces mixtures of isomers requiring separation.
Catellani-type Reactions Palladium/norbornene cooperative catalysis for ortho-functionalization of aryl halides. nih.govHigh potential for regioselectivity.Overcoming intrinsic limitations like the "meta constraint". nih.gov
Multi-step Synthesis Building the substitution pattern sequentially using functionalized precursors and directing groups.High degree of control over isomer purity.Longer reaction sequences, potentially lower overall yield.

Exploration of Uncharted Reactivity and Complex Transformation Pathways

The reactivity of this compound is characteristic of halogenated aromatic compounds, including susceptibility to nucleophilic substitution and metal-halogen exchange reactions. ontosight.ai However, the dense arrangement of four adjacent bromine atoms offers opportunities for exploring more complex and uncharted chemical transformations.

Future investigations could focus on leveraging this unique structure for novel applications. For example, the symmetrical isomer, 1,2,4,5-tetrabromobenzene (B48376), is a known precursor for creating discotic liquid crystals. wikipedia.org Research into whether the asymmetric 1,2,3,4-isomer can be used to generate new types of liquid crystals or other advanced materials with unique optical and electronic properties is a promising direction.

Furthermore, the potential for this compound to serve as a precursor for highly substituted arynes through selective dehydrohalogenation or metal-halogen exchange presents an exciting area for exploration. Such reactive intermediates could be trapped with various dienophiles to construct complex polycyclic aromatic systems in a single step. Investigating the regioselectivity of these reactions, dictated by the unsymmetrical bromine substitution, is a key challenge that could lead to new synthetic methodologies.

Advanced Computational Modeling for Predicting Properties and Environmental Behavior

Computational chemistry offers a powerful, non-empirical approach to understanding the properties and behavior of molecules like this compound. While basic physicochemical properties such as molecular weight (393.70 g/mol ) and CAS number (22311-25-7) are established, advanced computational modeling can provide deeper insights. nist.govchemeo.com

Future research should employ high-level quantum mechanical calculations and density functional theory (DFT) to predict a range of properties, including:

Spectroscopic signatures: Accurately predicting NMR, IR, and Raman spectra can aid in the identification and characterization of isomers. rsc.org

Thermodynamic stability: Calculating the relative energies of the different tetrabromobenzene isomers can help explain their formation ratios in synthetic preparations.

Reactivity indices: Modeling frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can predict sites of reactivity for electrophilic and nucleophilic attack.

Environmental fate: Predicting properties like octanol-water partition coefficient (logP), water solubility, and vapor pressure is crucial for modeling the compound's distribution and persistence in the environment.

A significant challenge is to develop and validate computational models that can accurately predict the environmental behavior of polybrominated compounds, including their potential for long-range transport and bioaccumulation. These models are essential for conducting comprehensive risk assessments without extensive and costly experimental studies.

Comprehensive Understanding of Environmental Biotransformation Pathways and Metabolites

Polybrominated compounds are recognized for their environmental persistence and potential for bioaccumulation. ontosight.ainih.gov Understanding the biotransformation pathways of this compound is critical for evaluating its ecological risk. While much of the research has focused on polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), the principles of their degradation are relevant. diva-portal.orgnih.gov

Biotransformation of these compounds can occur via several mechanisms, including:

Reductive debromination: Anaerobic bacteria can remove bromine atoms, often leading to the formation of less-brominated, and sometimes more toxic, congeners. epa.gov

Oxidative degradation: Aerobic microbes may initiate degradation by introducing hydroxyl groups to the aromatic ring, a process often mediated by dioxygenase enzymes. nih.gov This can lead to ring cleavage and eventual mineralization.

Conjugation: Organisms may metabolize the compound by attaching polar molecules (e.g., glucuronide or glutathione), which facilitates excretion. nih.gov

Future research must focus on identifying the specific microbial consortia and enzymes capable of degrading this compound. A key challenge is to elucidate the complete metabolic pathways and identify all major intermediate metabolites. Studies on the degradation of analogous chlorinated compounds, such as the mineralization of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis, provide a valuable blueprint for this research. nih.gov Identifying metabolites is crucial, as they may have different toxicity and mobility profiles than the parent compound. For example, 1,2,4,5-tetrabromobenzene has been identified as a liver-toxic metabolite of the flame retardant hexabromobenzene (B166198). wikipedia.org

Strategies for Environmental Remediation of Polybrominated Compounds

Contamination of soil and water with polybrominated compounds necessitates the development of effective remediation strategies. utoronto.ca Research into remediation has explored a variety of physical, chemical, and biological methods, many of which could be adapted for this compound.

Emerging strategies that warrant further investigation include:

Advanced Oxidation Processes (AOPs): Techniques like Fenton-like reactions, which generate highly reactive hydroxyl radicals, have shown potential for degrading brominated flame retardants. epa.gov

Reductive Dehalogenation: The use of zero-valent iron (ZVI), particularly in nanoscale form (nZVI), can effectively promote the debromination of polyhalogenated compounds. epa.gov

Bioremediation: This approach uses microorganisms to break down contaminants. utoronto.ca Future work should focus on isolating and engineering microbes with enhanced degradation capabilities for tetrabromobenzenes and developing in-situ bioremediation systems. nih.gov This can be a cost-effective and environmentally friendly solution.

Phytoremediation: The use of plants to take up and metabolize contaminants is another promising area. Research has shown that plants like poplars can metabolize chlorinated biphenyls through hydroxylation and dechlorination, suggesting potential for similar pathways with brominated benzenes. nih.gov

A significant challenge is to develop remediation technologies that are not only effective but also economically viable and applicable to large-scale field conditions. Combining different strategies, such as a chemical reduction step followed by microbial polishing, may offer the most comprehensive solution.

Remediation StrategyMechanismPotential for Tetrabromobenzene
Advanced Oxidation Generation of reactive oxygen species to chemically degrade the compound. epa.govHigh; likely to break down the aromatic ring.
Zero-Valent Iron (ZVI) Chemical reduction leading to the removal of bromine atoms. epa.govHigh; effective for dehalogenation of similar compounds.
Bioremediation Use of microorganisms to metabolize the compound. nih.govutoronto.caPromising; requires identification of suitable microbial strains.
Phytoremediation Uptake and transformation by plants. nih.govPotential; requires screening of plant species and understanding of metabolic pathways.

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The unique electronic and structural properties of polyhalogenated aromatic compounds make them attractive building blocks for supramolecular chemistry and nanomaterials. The bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures.

Future research could explore the use of this compound as a key component in:

Crystal Engineering: Utilizing halogen bonding and other intermolecular forces to design crystalline materials with specific network structures and properties, such as porosity or non-linear optical activity.

Supramolecular Polymers: Incorporating the tetrabromobenzene unit into polymer backbones or as cross-linking agents to create materials with tunable thermal and mechanical properties.

Nanomaterials: Using it as a precursor for carbon-based nanomaterials or as a functional ligand for metal or metal oxide nanoparticles. ijnc.ir The integration of such organic molecules can modify the electronic and catalytic properties of the nanoparticles. nih.gov

The primary challenge in this field is to understand and control the subtle interplay of non-covalent interactions to guide the self-assembly process. The asymmetry of the 1,2,3,4- substitution pattern, compared to more symmetrical isomers, could be exploited to create more complex and lower-symmetry supramolecular structures, which are often difficult to achieve but can lead to novel material properties.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 1,2,3,4-tetrabromobenzene in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Use liquid-liquid extraction with n-hexane and acid digestion (e.g., H₂SO₄) to isolate brominated aromatics from matrices like serum or sediment .
  • Quantification : Employ gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). Internal standards such as PCB-209 or deuterated analogs improve accuracy .
  • Validation : Calibrate with certified reference materials (e.g., 1,2,4,5-tetrabromobenzene standard, CAS 636-28-2) to ensure precision and recovery rates >90% .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm substitution patterns and bromine positions. IR spectroscopy (e.g., 650–250 cm1^{-1} range) identifies characteristic C-Br stretches .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC-MS resolves impurities. Compare retention times with commercial standards (e.g., C₆H₂Br₄, MW 393.7) .
  • Elemental Analysis : Validate Br content via combustion analysis (theoretical Br%: ~81.3%) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Phase-Change Studies : Use pure quadrupole resonance (NQR) to monitor crystal lattice transitions at varying temperatures. For example, NQR detects polymorphic shifts in halogenated benzenes near 180°C .
  • Differential Scanning Calorimetry (DSC) : Compare melting points and decomposition profiles across synthetic batches. Ensure inert atmospheres (e.g., N₂) to avoid oxidative degradation .
  • Computational Modeling : Density functional theory (DFT) predicts thermodynamic stability of different crystalline phases by analyzing Br···Br nonbonded interactions .

Q. How do nonbonded halogen interactions in this compound derivatives influence crystal engineering?

  • Methodological Answer :

  • X-Ray Diffraction (XRD) : Resolve crystal packing motifs (e.g., herringbone vs. layered structures) driven by Br···Br contacts (3.5–4.0 Å). Compare with analogs like 1,2,4,5-tetrabromobenzene (CAS 636-28-2) .
  • Supramolecular Design : Introduce methyl or fluoro substituents (e.g., 1,2-dibromo-3,4,5,6-tetramethylbenzene, CAS 36321-73-0) to sterically direct packing. Monitor polymorphism via variable-temperature XRD .
  • Hirshfeld Surface Analysis : Quantify halogen bonding contributions to lattice energy using software like CrystalExplorer .

Q. What are the methodological challenges in synthesizing isotopically labeled this compound for tracer studies?

  • Methodological Answer :

  • Deuterium/Halogen Exchange : Use Pd-catalyzed reactions with deuterated solvents (e.g., D₂O or C₆D₆) to replace specific H atoms. Monitor isotopic incorporation via high-resolution MS .
  • Radiolabeling : Introduce 82^{82}Br via electrophilic bromination under controlled pH. Purify using preparative TLC and validate radiochemical purity (>99%) with autoradiography .
  • Stability Testing : Assess isotopic leakage under environmental conditions (e.g., UV exposure, microbial activity) using accelerated aging protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.